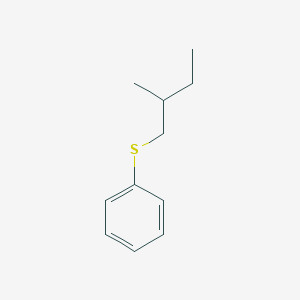

Phenyl(2-methylbutyl)sulphide

Description

Significance of Organosulfur Compounds in Contemporary Organic Synthesis

Organosulfur compounds are pivotal in modern organic synthesis due to their diverse reactivity and presence in numerous biologically active molecules and materials. nih.gov They serve as versatile building blocks and intermediates in the construction of complex molecular architectures. nih.govorganic-chemistry.org The sulfur atom can exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone), each offering distinct chemical behavior and applications. nih.gov For instance, thioethers (sulfides) are found in many pharmaceutical agents and natural products. organic-chemistry.org Their utility extends to their role as ligands in catalysis and as key functional groups in materials science. nih.gov

Stereochemical Fundamentals in Aryl Alkyl Sulfide (B99878) Systems

Stereochemistry is a critical aspect of aryl alkyl sulfide chemistry, particularly when the molecule is chiral. Chirality in these systems can arise from a stereogenic carbon atom in the alkyl chain, as is the case for Phenyl(2-methylbutyl)sulphide, which has a chiral center at the second carbon of the butyl group. Furthermore, the sulfur atom itself can become a stereocenter upon oxidation to a sulfoxide, as the sulfur atom in a sulfoxide is bonded to three different groups (the aryl group, the alkyl group, and an oxygen atom) and has a lone pair of electrons, resulting in a stable tetrahedral geometry. nii.ac.jp The stereochemical configuration of these molecules profoundly influences their biological activity and their effectiveness as chiral auxiliaries or catalysts in asymmetric synthesis. nii.ac.jpacs.org The precise control and understanding of stereochemistry are therefore fundamental to the design and synthesis of new chiral sulfur-containing molecules. mdpi.com

Research Landscape of Chiral Sulfur-Containing Molecules

The study of chiral sulfur-containing molecules is a dynamic and expanding area of chemical research. nih.gov These compounds are of great interest in medicinal chemistry, where the specific three-dimensional arrangement of atoms can determine a drug's efficacy and interaction with biological targets. nii.ac.jpnih.gov For example, the drug esomeprazole (B1671258) (Nexium) is a single enantiomer of a chiral sulfoxide that shows superior clinical performance over its racemic mixture. nii.ac.jp Research in this field is also heavily focused on asymmetric catalysis, where chiral sulfur compounds are employed as ligands for transition metals or as organocatalysts to facilitate enantioselective transformations. capes.gov.br The development of new synthetic methods to access enantiomerically pure sulfur compounds with high efficiency and selectivity remains a significant goal for organic chemists. capes.gov.brnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H16S |

|---|---|

Molecular Weight |

180.31 g/mol |

IUPAC Name |

2-methylbutylsulfanylbenzene |

InChI |

InChI=1S/C11H16S/c1-3-10(2)9-12-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

InChI Key |

YMLFBBCNDRGDSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CSC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 2 Methylbutyl Sulphide and Analogues

Classical and Contemporary Approaches to Carbon-Sulfur Bond Formation

The formation of the C-S bond is the central challenge in the synthesis of Phenyl(2-methylbutyl)sulphide. Various strategies have been developed to achieve this, each with distinct advantages regarding substrate scope, reaction conditions, and functional group tolerance.

One of the most traditional and straightforward methods for synthesizing aryl alkyl sulfides is the nucleophilic substitution reaction between an alkyl halide and a thiol. pearson.com In the context of this compound, this involves the reaction of thiophenol with a 2-methylbutyl halide (e.g., bromide or chloride). The reaction typically proceeds via an SN2 mechanism, where the thiolate anion, generated by deprotonating thiophenol with a base, acts as the nucleophile. pearson.com The choice of base is crucial; common options include sodium hydroxide, potassium carbonate, or sodium hydride. The reaction is generally performed in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the nucleophilic attack. pearson.com

Table 1: Typical Conditions for Nucleophilic Substitution Synthesis of Alkyl Aryl Sulfides

| Thiol Reactant | Alkyl Halide Reactant | Base | Solvent | Temperature | Typical Yield (%) |

|---|---|---|---|---|---|

| Thiophenol | 2-Methylbutyl Bromide | NaOH | Ethanol/Water | Reflux | >80 |

| Thiophenol | 2-Methylbutyl Chloride | K2CO3 | DMF | 80 °C | >75 |

| 4-Methylthiophenol | Benzyl Bromide | NaH | THF | Room Temp. | >90 |

| Thiophenol | Iodomethane | Cs2CO3 | Acetonitrile | Room Temp. | >95 |

The advent of transition-metal catalysis has revolutionized C-S bond formation, offering milder conditions and broader substrate scope compared to classical methods. nih.govnih.gov Palladium, nickel, and copper are the most commonly employed metals for coupling thiols with aryl or alkyl halides. nih.govnih.gov

Palladium-catalyzed reactions are among the most robust methods. These systems typically employ a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, in combination with a phosphine (B1218219) ligand like dppf or Xantphos. acs.org The catalytic cycle generally involves oxidative addition of the alkyl halide to the Pd(0) complex, followed by reaction with the thiolate and subsequent reductive elimination to yield the sulfide (B99878) product. nih.gov

Nickel-catalyzed systems have emerged as a cost-effective alternative to palladium. acs.org Air-stable nickel precatalysts can effectively couple alkyl thiols with aryl triflates under mild conditions. organic-chemistry.org A notable development is the nickel-catalyzed aryl exchange reaction, where 2-pyridyl sulfides act as sulfide donors, eliminating the need for volatile and odorous thiols. acs.org

Copper-catalyzed couplings, often referred to as Ullmann-type reactions, are particularly effective for coupling thiols with aryl iodides. nih.gov A common catalytic system involves CuI with a ligand such as ethylene (B1197577) glycol, in the presence of a base like K2CO3. nih.gov These methods exhibit excellent functional group tolerance.

Table 2: Comparison of Metal-Catalyzed C-S Cross-Coupling Systems

| Catalyst System | Aryl Partner | Thiol/Sulfide Partner | Key Features |

|---|---|---|---|

| Pd(OAc)2 / BINAP | Aryl Triflates | Alkyl Thiols | High efficiency for various triflates. researchgate.net |

| NiCl2(dppp) | Aryl Halides | Thiophenol | Cost-effective alternative to palladium. |

| CuI / Ethylene Glycol | Aryl Iodides | Alkyl/Aryl Thiols | Excellent functional group tolerance, practical conditions. nih.gov |

| Ni(cod)2 / dcypt | Aromatic Esters | 2-Pyridyl Alkyl Sulfides | Aryl exchange reaction avoids use of free thiols. acs.org |

To address the challenges of catalyst cost and potential metal contamination in products, transition-metal-free methods for C-S bond formation have been developed. researchgate.net A prominent strategy involves the use of diaryliodonium salts as electrophilic arylating agents for thiols. researchgate.netresearchgate.net This approach allows for the arylation of a wide range of thiols, including alkyl thiols like 2-methylbutanethiol, under mild, metal-free conditions. researchgate.net The reaction is typically promoted by a strong organic base, such as 1,8-diazabicyclooctane (DBU). researchgate.netuw.edu.pl Mechanistic studies suggest the reaction proceeds through the formation of an Ar₂I(SR) intermediate, followed by reductive elimination to furnish the aryl sulfide and an aryl iodide byproduct. researchgate.netuw.edu.pl

Table 3: Examples of Metal-Free S-Arylation using Diaryliodonium Salts

| Thiol Substrate | Diaryliodonium Salt | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-Octanethiol | Diphenyliodonium triflate | DBU | Acetonitrile | 75 researchgate.net |

| Benzylthiol | Diphenyliodonium triflate | DBU | Acetonitrile | 88 researchgate.net |

| Thiophenol | Diphenyliodonium triflate | DBU | Acetonitrile | 98 researchgate.net |

| 2-Mercaptobenzothiazole | Diphenyliodonium triflate | DBU | Acetonitrile | 99 researchgate.net |

Stereoselective Synthesis of this compound

The 2-methylbutyl group contains a stereocenter, meaning this compound can exist as (R) and (S) enantiomers. For many biological applications, obtaining a single enantiomer is essential. This requires stereoselective synthetic strategies.

The most direct path to enantiomerically pure this compound is to start with an enantiopure 2-methylbutyl precursor. Such precursors are accessible through several established methods. One common strategy is the hydroboration of an allene (B1206475) followed by an aldehyde allylboration sequence, which can produce chiral 2-methyl-1,2-diols that can be further elaborated. nih.govscispace.com Another powerful technique is the catalytic asymmetric alkylation of enolates. princeton.edu For instance, chiral Cr(salen) complexes have been shown to catalyze the α-alkylation of tributyltin enolates with high enantioselectivity, providing access to carbonyl compounds with quaternary stereocenters that can be converted to the desired alkyl group. princeton.edu Additionally, chiral precursors can be derived from the "chiral pool," using naturally occurring enantiopure compounds like the amino acid L-isoleucine, which possesses the required carbon skeleton.

Table 4: Strategies for Enantioselective Synthesis of Chiral Building Blocks

| Method | Key Reagent/Catalyst | Product Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Allene Hydroboration-Allylboration | Diisopinocampheylborane [(Ipc)2BH] | 2-Methyl-1,2-diols | 80-92% nih.govscispace.com |

| Asymmetric 1,4-Addition | Rh(acac)(C2H4)2 / (R)-BINAP | Chiral Esters | 88% nih.gov |

| Catalytic Enolate Alkylation | Chiral Cr(salen) Complex | α-Alkylated Ketones | Up to 98% princeton.edu |

| Phase-Transfer Catalysis | Chiral Cinchona Alkaloid Catalyst | α,α-Dialkyl-α-amino acid esters | Up to 87% researchgate.net |

While the sulfur atom in this compound is achiral, it becomes a stereocenter upon oxidation to the corresponding sulfoxide (B87167). illinois.edu This creates a diastereomeric pair: (RC, RS)/(SC, SS) and (RC, SS)/(SC, RS). The synthesis of a single diastereomer of the sulfoxide requires a diastereoselective oxidation, where the existing chirality in the 2-methylbutyl group influences the stereochemical outcome of the oxidation at the prochiral sulfur atom. acs.org

A variety of methods have been developed for the stereoselective oxidation of sulfides. tandfonline.comnih.gov These include the use of chiral oxidizing agents, such as Davis's chiral oxaziridines, or catalytic systems employing a metal and a chiral ligand. acs.orgtandfonline.com Modified Sharpless-type procedures using titanium complexes with chiral ligands like diethyl tartrate are highly effective for the asymmetric synthesis of aryl alkyl sulfoxides. researchgate.net Similarly, chiral manganese porphyrin or salen complexes can catalyze sulfide oxidation with high enantioselectivity, often driven by molecular recognition effects between the catalyst and substrate. illinois.eduacs.org The level of diastereoselectivity achieved depends on the specific reagent and the steric and electronic properties of the sulfide substrate.

Table 5: Methods for Stereoselective Oxidation of Sulfides to Sulfoxides

| Method/Catalyst System | Oxidant | Substrate Type | Reported Selectivity (ee/dr) |

|---|---|---|---|

| Chiral Titanium Complex | Cumene Hydroperoxide | Aryl Methyl Sulfides | >90% ee researchgate.net |

| Chiral Vanadium Catalyst (Bolm's procedure) | H2O2 | Various Sulfides | High ee illinois.edu |

| Chiral Manganese Porphyrin Complex | Iodosylbenzene | Diaryl Sulfides | Up to 99% ee acs.org |

| Davis's Chiral Oxaziridines | N/A | Prochiral Sulfides | High ee acs.org |

| N-Fluorobenzenesulfonimide (NFSI) | H2O | Various Sulfides | Selective for sulfoxide over sulfone dntb.gov.uarsc.org |

Control of Absolute Configuration in Asymmetric Thioether Synthesis

The synthesis of chiral thioethers, such as this compound, with a defined absolute configuration at the stereogenic center is a crucial aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The control of stereochemistry can be achieved through various strategic approaches, primarily involving substrate control, auxiliary control, reagent control, or catalyst control. These methodologies ensure that the desired enantiomer or diastereomer is formed with high selectivity.

A prevalent strategy for establishing a specific absolute configuration is through nucleophilic substitution reactions, specifically S(_N)2 reactions, on chiral, enantiomerically pure precursors. This approach relies on the well-established mechanism of S(_N)2 reactions, which proceed with a complete inversion of configuration at the electrophilic carbon center. For the synthesis of a specific enantiomer of this compound, one could start from an enantiomerically pure alcohol, such as (S)-2-methylbutan-1-ol or (R)-2-methylbutan-1-ol. The hydroxyl group of the alcohol is first converted into a better leaving group, such as a tosylate, mesylate, or a halide. The subsequent reaction of this chiral electrophile with a sulfur-based nucleophile, for example, sodium thiophenolate, proceeds via an S(_N)2 pathway, leading to the formation of the corresponding chiral thioether with the opposite configuration to the starting alcohol. The predictability and high stereospecificity of this method make it a robust choice for controlling absolute configuration.

Catalytic asymmetric synthesis represents a more advanced and efficient approach for controlling stereochemistry. This can be broadly divided into biocatalysis and transition-metal catalysis.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high chemo-, regio-, and enantioselectivity of enzymes. nih.govtaylorfrancis.com For the synthesis of chiral thioethers, enzymes like ene-reductases (EREDs) have been successfully employed. nih.govresearchgate.net These enzymes can catalyze the formation of chiral thioethers from prochiral starting materials with excellent enantiomeric excess (ee). nih.govresearchgate.net For instance, the reaction of α-bromoacetophenones with pro-chiral vinyl sulfides in the presence of an appropriate ene-reductase can yield chiral γ-thioether ketones. nih.gov A significant advantage of this biocatalytic approach is that by selecting different enzymes, it is often possible to access either enantiomer of the desired product. nih.govresearchgate.net Research has demonstrated that with specific substrates and enzymes, conversions can be high, and enantiomeric excesses can exceed 99.5%. nih.govresearchgate.net

Transition-metal catalysis offers another versatile avenue for the enantioselective synthesis of thioethers. Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of the reaction. Various catalytic systems have been developed for C–S bond formation, including cross-coupling reactions. While the poisoning effect of sulfur on many metal catalysts can be a challenge, significant progress has been made in developing robust catalytic systems for thioetherification. nih.gov These methods often involve the coupling of thiols with various electrophiles in the presence of a chiral catalyst.

The following table summarizes selected research findings on the asymmetric synthesis of chiral thioethers, illustrating the high levels of stereocontrol achievable with different methodologies.

| Catalyst/Method | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Ene-Reductase (ERED) | α-Bromoacetophenone | α-(Methylthio)styrene | γ-Thioether Ketone | 46 | 93 | researchgate.netamanote.com |

| Ene-Reductase (GluER T36A) | Fluorinated α-bromoacetophenone | Pro-chiral vinyl sulfide | Fluorinated γ-Thioether Ketone | up to 82 | >99.5 | nih.govresearchgate.net |

| Phase-Transfer Catalysis | Acylthiomalonate | Alkyl Halide | Thio-Quaternary Compound | N/A | High | amanote.com |

| Nucleophilic Substitution (S(_N)2) | Chiral Sulfamidate | Sulfur Nucleophile | Tertiary Thioether | Good | Complete Inversion | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

Advanced Spectroscopic and Structural Characterization of Phenyl 2 Methylbutyl Sulphide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like Phenyl(2-methylbutyl)sulphide. By analyzing the magnetic properties of atomic nuclei, NMR provides a precise map of the atomic framework.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. The phenyl group protons typically appear as a complex multiplet in the aromatic region (δ 7.1-7.4 ppm), while the protons of the 2-methylbutyl group are found in the aliphatic region (δ 0.8-3.0 ppm) chemicalbook.comchemicalbook.com. The carbon atoms of the phenyl ring resonate between δ 125-138 ppm, and the aliphatic carbons appear at higher field (δ 10-45 ppm) spectrabase.comchemguide.co.uk.

The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects. For instance, the methylene (B1212753) protons (H-1') directly attached to the electron-withdrawing sulfur atom are deshielded and appear at a lower field compared to the other alkyl protons researchgate.net. Similarly, the ipso-carbon (C-1) of the phenyl ring, directly bonded to sulfur, shows a distinct chemical shift from the other aromatic carbons spectrabase.com.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Data are predicted based on analogous structures and standard chemical shift increments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 (ortho) | ~7.35 | m | - |

| H-3, H-5 (meta) | ~7.28 | m | - |

| H-4 (para) | ~7.15 | m | - |

| H-1' | ~2.85 | dd | ~7.0, ~13.5 |

| H-2' | ~1.70 | m | - |

| H-3' | ~1.45 (diastereotopic) | m | - |

| H-4' | ~0.92 | t | ~7.4 |

| H-5' (methyl on C-2') | ~1.05 | d | ~6.7 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on analogous structures and standard chemical shift increments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (ipso) | ~137.5 |

| C-2, C-6 (ortho) | ~129.5 |

| C-3, C-5 (meta) | ~128.8 |

| C-4 (para) | ~125.5 |

| C-1' | ~43.0 |

| C-2' | ~34.5 |

| C-3' | ~28.0 |

| C-4' | ~11.5 |

| C-5' (methyl on C-2') | ~19.0 |

While 1D NMR identifies the types of protons and carbons, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity sdsu.edu.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). For this compound, a COSY spectrum would show cross-peaks connecting H-1' to H-2', H-2' to H-3' and H-5', and H-3' to H-4', thus confirming the structure of the 2-methylbutyl chain youtube.com.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (¹J coupling) columbia.edu. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~2.85 ppm (H-1') would show a cross-peak to the carbon signal at ~43.0 ppm (C-1') youtube.comcolumbia.edu.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is crucial for connecting different fragments of the molecule columbia.edu. Key correlations would include those from the H-1' protons to the phenyl ipso-carbon (C-1) and ortho-carbons (C-2, C-6), and from the methyl protons (H-5') to C-1', C-2', and C-3' youtube.com. These correlations firmly establish the link between the phenyl group and the 2-methylbutyl chain via the sulfur atom.

This compound can act as a soft sulfur-donor ligand in coordination complexes with various transition metals muni.cz. When other NMR-active nuclei, such as ³¹P from a phosphine (B1218219) co-ligand or a metal center like ¹¹⁹Sn or ¹⁹⁵Pt, are present, heteronuclear NMR becomes a powerful tool for probing the complex's structure and bonding nih.govnih.gov.

The coordination of the sulfide (B99878) to a metal center alters the electronic environment of the metal and any co-ligands. This change is directly reflected in the chemical shifts of the heteronuclei. For instance, in a hypothetical complex containing both this compound and a triphenylphosphine (B44618) ligand, the ³¹P chemical shift would be sensitive to the trans influence of the sulfide ligand.

Studies on analogous chiral thioether-mercury(II) chloride adducts have shown that the sulfur atom can become a new stereogenic center upon coordination nih.gov. The formation of such metal complexes can be monitored by observing changes in the ¹H and ¹³C spectra of the ligand, and if the metal is NMR-active, its own NMR spectrum provides direct information about its coordination environment nih.govnih.gov.

Chiroptical Spectroscopy for Stereochemical Analysis

Due to the chiral center at the C-2' position of the 2-methylbutyl group, this compound exists as a pair of enantiomers, (R)- and (S)-. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is essential for their stereochemical analysis acs.orgsaschirality.org.

Circular Dichroism (CD) spectroscopy is a technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule saschirality.org. Enantiomers produce CD spectra that are mirror images of each other; one enantiomer will have a positive CD signal at a specific wavelength, while the other will have a negative signal of equal magnitude acs.org. This makes CD spectroscopy an ideal method for distinguishing between the (R)- and (S)-enantiomers of this compound and for determining the enantiomeric excess of a sample. The CD spectrum is highly sensitive to the molecule's conformation and the spatial arrangement of atoms around the chromophore, in this case, the phenylthio group acs.org.

The absorption of light by the phenylthio chromophore involves electronic transitions, primarily π → π* transitions of the aromatic ring and n → σ* transitions associated with the sulfur atom's lone pairs. In a chiral environment, these transitions become optically active and give rise to signals in the CD spectrum known as Cotton effects accessscience.com. A Cotton effect is the characteristic S-shaped curve observed in an optical rotatory dispersion (ORD) spectrum or the corresponding peak-and-trough signal in a CD spectrum around an absorption band accessscience.com.

For chiral alkyl phenyl sulfides, the sign of the Cotton effect associated with a particular electronic transition can often be correlated with the absolute configuration of the stereocenter(s) nih.gov. For example, in a study of the closely related ethyl (S)-2-phenylbutyl sulphide complexed with mercury(II), a negative Cotton effect observed around 230 nm was assigned to a charge-transfer transition and correlated with the (S) absolute configuration at the newly formed stereogenic sulfur atom nih.gov. Theoretical calculations on similar chiral dialkyl sulfides have also shown that the observed CD spectrum is a Boltzmann-averaged result of the spectra of multiple stable conformations, with the final sign of the Cotton effect depending on the conformational equilibrium nih.gov. The analysis of these effects provides crucial information for assigning the absolute configuration of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of this compound through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation of alkyl phenyl sulfides is influenced by the stability of the resulting carbocations and radical species.

One of the primary fragmentation pathways for alkyl sulfides involves the cleavage of the C-C bond adjacent to the sulfur atom. For this compound, this would lead to the loss of a 2-methylbutyl radical, resulting in a prominent peak corresponding to the phenylthiolate cation. Another significant fragmentation pathway is the cleavage of the bond between the sulfur atom and the alkyl group, which can lead to the formation of a 2-methylbutyl cation and a phenylthiol radical.

Further fragmentation of the 2-methylbutyl group is also expected, leading to a series of smaller fragment ions. Common losses from alkyl chains include the loss of methyl (CH3), ethyl (C2H5), and propyl (C3H7) radicals, which would produce characteristic peaks in the mass spectrum. Rearrangement reactions, such as the McLafferty rearrangement, may also occur if the alkyl chain is sufficiently long and contains a transferable hydrogen atom, although this is less common for simple sulfides compared to carbonyl compounds stackexchange.com. The presence of the phenyl group can lead to the formation of resonance-stabilized ions, such as the tropylium (B1234903) ion, through rearrangements of the phenylmethyl fragment.

A hypothetical fragmentation pattern for this compound is presented in the table below, based on the general fragmentation behavior of alkyl phenyl sulfides nih.govresearchgate.net.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 180 | [C11H16S]+• | Molecular Ion (M+) |

| 109 | [C6H5S]+ | Cleavage of the S-(2-methylbutyl) bond |

| 71 | [C5H11]+ | Cleavage of the Phenyl-S bond |

| 77 | [C6H5]+ | Fragmentation of the phenylthiolate ion |

| 57 | [C4H9]+ | Fragmentation of the 2-methylbutyl group |

| 43 | [C3H7]+ | Fragmentation of the 2-methylbutyl group |

| 29 | [C2H5]+ | Fragmentation of the 2-methylbutyl group |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The vibrational modes of the molecule are determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. IR and Raman spectroscopy are complementary techniques, as some vibrational modes may be more active in one than the other due to selection rules based on changes in the dipole moment (IR) or polarizability (Raman) of the molecule nih.gov.

The IR and Raman spectra of this compound are expected to show characteristic bands for the phenyl group, the sulfide linkage, and the 2-methylbutyl group.

Phenyl Group Vibrations:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm-1.

C-C stretching: Aromatic C-C stretching vibrations give rise to a series of bands in the 1600-1450 cm-1 region.

C-H in-plane bending: These vibrations are observed in the 1300-1000 cm-1 range.

C-H out-of-plane bending: Strong bands in the 900-675 cm-1 region are characteristic of the substitution pattern of the benzene (B151609) ring. For a monosubstituted benzene ring, a strong band is expected around 770-730 cm-1 and another around 710-690 cm-1 researchgate.netdtic.milmcmaster.ca.

Sulfide Group Vibrations:

C-S stretching: The C-S stretching vibration for alkyl phenyl sulfides is typically weak and appears in the 700-600 cm-1 region in the IR spectrum. This band can sometimes be difficult to distinguish due to its low intensity and overlap with other absorptions. In the Raman spectrum, the C-S stretching mode is often more easily identifiable.

2-Methylbutyl Group Vibrations:

C-H stretching: Aliphatic C-H stretching vibrations are observed in the 3000-2850 cm-1 region.

C-H bending: Methyl and methylene C-H bending (scissoring and rocking) vibrations occur in the 1470-1365 cm-1 range. The presence of a gem-dimethyl group in the 2-methylbutyl moiety may give rise to a characteristic doublet in the C-H bending region.

A summary of the expected characteristic vibrational frequencies for this compound is provided in the table below.

| Vibrational Mode | Expected Frequency Range (cm-1) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic C-C Stretch | 1600-1450 | IR, Raman |

| Aliphatic C-H Bend | 1470-1365 | IR |

| Aromatic C-H In-plane Bend | 1300-1000 | IR |

| Aromatic C-H Out-of-plane Bend | 900-675 | IR (Strong) |

| C-S Stretch | 700-600 | IR (Weak), Raman |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of a relatively simple and potentially liquid organic sulfide like this compound can be challenging, XRD analysis would provide definitive information about its solid-state molecular architecture.

Determination of Absolute Configuration

The 2-methylbutyl group in this compound contains a chiral center at the second carbon atom. Therefore, this compound can exist as two enantiomers, (R)- and (S)-Phenyl(2-methylbutyl)sulphide. X-ray crystallography is a primary method for determining the absolute configuration of chiral molecules wikipedia.orguantwerpen.bespark904.nlmdpi.com. By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, the spatial arrangement of the atoms can be determined, allowing for the unambiguous assignment of the R or S configuration at the stereocenter rsc.orgoup.com. This is often achieved through the use of anomalous dispersion effects, particularly when heavier atoms are present in the structure or by co-crystallization with a molecule of known absolute configuration mdpi.com.

Conformational Analysis and Crystal Packing Effects

In the solid state, the conformation of this compound would be influenced by a combination of intramolecular and intermolecular forces. X-ray diffraction analysis would reveal the preferred torsion angles around the C-S and C-C single bonds, providing insight into the molecule's three-dimensional shape rsc.orgresearchmap.jp. For alkyl phenyl sulfides, a folded conformation where the alkyl group is synclinal to the phenyl group has been suggested to be stable due to attractive CH/π interactions rsc.orgresearchgate.net.

Characterization of Coordinated Metal Complexes

Sulfides are known to act as ligands, coordinating to metal centers through the lone pairs of electrons on the sulfur atom mdpi.comnih.govnih.govresearchgate.net. This compound could potentially form a variety of metal complexes. X-ray diffraction is an indispensable tool for the characterization of such complexes. It allows for the determination of:

Coordination geometry: The arrangement of the sulfide ligand(s) and any other co-ligands around the metal center (e.g., tetrahedral, square planar, octahedral).

Bond lengths and angles: Precise measurements of the metal-sulfur bond length and the bond angles within the coordination sphere provide insight into the nature and strength of the metal-ligand interaction.

Stereochemistry: In cases where the coordination to the metal creates a new stereocenter at the sulfur atom, X-ray diffraction can determine the absolute configuration of this new chiral center, in addition to the existing one in the 2-methylbutyl group.

Supramolecular structure: The analysis of the crystal packing of metal complexes can reveal the presence of intermolecular interactions, such as hydrogen bonding or π-stacking, which can lead to the formation of extended one-, two-, or three-dimensional networks.

Reactivity and Mechanistic Investigations of Phenyl 2 Methylbutyl Sulphide

Oxidation Reactions of the Thioether Moiety

The sulfur atom in Phenyl(2-methylbutyl)sulphide exists in the +2 oxidation state and is readily oxidized to higher oxidation states. This transformation is one of the most fundamental reactions of thioethers, leading to the formation of sulfoxides and sulfones, which are valuable intermediates in organic synthesis. mdpi.com

The oxidation of this compound to its corresponding sulfoxide (B87167) introduces a new stereocenter at the sulfur atom. Given the inherent chirality of the 2-methylbutyl group, this reaction produces a mixture of diastereomers. For instance, the oxidation of (R)-Phenyl(2-methylbutyl)sulphide yields (R,R)- and (R,S)-Phenyl(2-methylbutyl)sulfoxide. The control of this diastereoselectivity is a key challenge and objective in asymmetric synthesis.

A variety of catalytic systems have been developed for the enantioselective oxidation of prochiral sulfides, and these principles can be applied to the diastereoselective oxidation of chiral sulfides like this compound. acsgcipr.org Methodologies include the use of chiral metal complexes, such as those based on titanium, vanadium, and manganese, in combination with a terminal oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide. acsgcipr.orgwiley-vch.deorganic-chemistry.org Biocatalytic methods, employing enzymes like monooxygenases, also offer a powerful route to high stereoselectivity. organic-chemistry.org

The choice of catalyst and reaction conditions determines the facial selectivity of the oxygen atom transfer to the sulfur lone pairs, thereby influencing the diastereomeric ratio of the resulting sulfoxide products. acsgcipr.org

Table 1: Representative Catalytic Systems for Stereoselective Sulfoxidation

| Catalyst System | Oxidant | Typical Substrate | Expected Outcome for this compound |

|---|---|---|---|

| Ti(OiPr)₄ / Chiral Tartrate (Kagan-Sharpless) | t-BuOOH | Aryl alkyl sulfides | Formation of diastereomeric sulfoxides with varying ratios |

| Chiral Vanadium-Salan Complex | H₂O₂ | Aromatic and aliphatic sulfides | High diastereoselectivity in sulfoxide formation organic-chemistry.org |

| Baeyer-Villiger Monooxygenases (BVMOs) | O₂ | Alkyl aryl sulfides | High diastereomeric excess of one sulfoxide isomer acsgcipr.orgorganic-chemistry.org |

Further oxidation of the intermediate sulfoxide yields the corresponding sulfone, Phenyl(2-methylbutyl)sulfone. In this process, the sulfur atom achieves a +6 oxidation state. This step is generally accomplished using stronger oxidizing agents or an excess of the oxidant used for sulfoxide formation. masterorganicchemistry.com Common reagents for this transformation include hydrogen peroxide, often catalyzed by acids or metal complexes like niobium carbide, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. masterorganicchemistry.comorganic-chemistry.org

Unlike the sulfoxide, the resulting sulfone is achiral at the sulfur center. Therefore, the oxidation of either diastereomer of Phenyl(2-methylbutyl)sulfoxide, or a mixture thereof, will produce a single chiral sulfone, with the stereochemistry of the 2-methylbutyl group being retained. Over-oxidation to the sulfone can be a competing pathway during sulfoxide synthesis and must be carefully controlled when the sulfoxide is the desired product. wiley-vch.de

The oxidation of thioethers like this compound is mechanistically diverse, depending on the oxidant employed.

With Peroxides (e.g., H₂O₂): The reaction is generally considered a nucleophilic attack by the electron-rich sulfur atom on the electrophilic oxygen of the peroxide. nih.govacs.org This process can be slow under neutral, uncatalyzed conditions but is accelerated by acid or metal catalysts. The catalyst activates the peroxide, making it a more potent electrophile.

With Metal-Oxo Reagents: In metal-catalyzed oxidations, a high-valent metal-oxo species is often the active oxidant. The thioether coordinates to the metal center, followed by an oxygen atom transfer from the metal to the sulfur. acsgcipr.org In asymmetric catalysis, the chiral ligands create a sterically defined environment around the metal center, which directs the thioether to bind in a specific orientation, leading to stereoselective oxygen delivery. acsgcipr.org

With Hypochlorite: The oxidation by hypochlorite is significantly faster than with hydrogen peroxide. The reaction proceeds rapidly, with rate constants several orders of magnitude higher, suggesting a different, more reactive pathway. nih.govacs.org

The initial oxidation to sulfoxide is typically faster than the subsequent oxidation to the sulfone. This kinetic difference allows for the selective synthesis of sulfoxides by using a stoichiometric amount of the oxidizing agent and controlling the reaction temperature and time. researchgate.net

Carbon-Sulfur Bond Activation and Cleavage

The carbon-sulfur bonds in this compound can be cleaved under various conditions, leading to desulfurization or functionalization of the carbon skeleton. The bond between the phenyl group and sulfur (Csp²-S) and the bond between the 2-methylbutyl group and sulfur (Csp³-S) exhibit different reactivities.

Desulfurization involves the complete removal of the sulfur moiety from the molecule. A common method for this is hydrogenolysis, which employs a transition metal catalyst such as Raney Nickel, Palladium, or Platinum under a hydrogen atmosphere. researchgate.net For this compound, complete hydrogenolysis would cleave both C-S bonds, yielding benzene (B151609) and 2-methylbutane as the final hydrocarbon products.

Alternative pathways can be promoted under specific catalytic conditions. For instance, β-elimination is a possible reaction for alkyl sulfides that possess a hydrogen atom on the carbon beta to the sulfur. researchgate.net In this compound, this could lead to the cleavage of the alkyl C-S bond to form phenylthiol and a mixture of 2-methylbutene isomers.

Table 2: Potential Products from C-S Bond Cleavage of this compound

| Reaction Type | Reagents/Conditions | Bond(s) Cleaved | Major Products |

|---|---|---|---|

| Hydrogenolysis | Raney Ni, H₂ | Phenyl-S and (2-methylbutyl)-S | Benzene, 2-Methylbutane |

| β-Elimination | Heat, specific catalysts | (2-methylbutyl)-S | Phenylthiol, 2-Methyl-1-butene, 2-Methyl-2-butene |

The sulfur atom of this compound is nucleophilic due to its lone pairs of electrons. libretexts.orgnih.gov It readily reacts with electrophiles. For example, treatment with alkyl halides (e.g., methyl iodide) results in an Sₙ2 reaction to form a stable trialkylsulfonium salt, [Phenyl(2-methylbutyl)methylsulfonium iodide]. libretexts.org These sulfonium salts are themselves useful synthetic intermediates.

While the sulfur atom acts as a nucleophile, the C-S bond can be targeted by other reagents. Cleavage of the C-S bond can be achieved using strong acid catalysts, which may proceed through a sulfonium-like intermediate. acs.org Furthermore, reactions that proceed via the corresponding sulfoxide open up additional reactivity pathways. The Pummerer reaction, for example, involves the conversion of a sulfoxide with an adjacent α-hydrogen into an α-acyloxythioether upon treatment with an acid anhydride. nih.gov For aryl sulfoxides lacking α-hydrogens on the alkyl substituent, aromatic Pummerer-type reactions can occur, leading to functionalization of the phenyl ring. nih.govacs.org

Formation of Sulfonium and Halosulfonium Salts

The sulfur atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to react with electrophiles to form sulfonium salts. A common method for the synthesis of sulfonium salts involves the reaction of thioethers with alkyl halides. wikipedia.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. wikipedia.org

For this compound, this can be illustrated by its reaction with an alkyl halide such as methyl iodide:

Reaction Scheme: Formation of a Sulfonium Salt

In this reaction, the sulfur atom of this compound acts as the nucleophile, attacking the methyl group of methyl iodide and displacing the iodide ion to form Phenyl(methyl)(2-methylbutyl)sulfonium iodide. The rate of this reaction can be influenced by the nature of the alkylating agent; more electrophilic reagents like methyl trifluoromethanesulfonate would lead to a faster and more irreversible reaction. wikipedia.org

The formation of halosulfonium salts can be achieved by reacting sulfides with halogenating agents. For instance, the reaction with a source of a positive halogen, such as N-halosuccinimide, would lead to the formation of a halosulfonium intermediate. These intermediates are often highly reactive and can be used in further synthetic transformations. The presence of the chiral 2-methylbutyl group can influence the stereochemical outcome of reactions involving these halosulfonium salts.

Table 1: Examples of Reagents for Sulfonium and Halosulfonium Salt Formation

| Reagent Type | Example Reagent | Product Type |

| Alkylating Agent | Methyl iodide (CH₃I) | Alkylsulfonium salt |

| Alkylating Agent | Methyl trifluoromethanesulfonate (CH₃OTf) | Alkylsulfonium salt |

| Halogenating Agent | N-Chlorosuccinimide (NCS) | Chlorosulfonium salt |

| Halogenating Agent | N-Bromosuccinimide (NBS) | Bromosulfonium salt |

Reactions with Organometallic Reagents and Intermediates

The reactivity of this compound with organometallic reagents is multifaceted and depends on the nature of the reagent and the reaction conditions. Organometallic compounds, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong nucleophiles and bases. youtube.comyoutube.com

One potential reaction pathway involves the deprotonation of the carbon atom alpha to the sulfur atom. The acidity of these protons is enhanced by the adjacent sulfur atom. A strong organometallic base could abstract a proton to form a sulfur-stabilized carbanion. This intermediate can then react with various electrophiles.

Another possibility is the direct nucleophilic attack of the organometallic reagent on the sulfur atom, which could lead to cleavage of the carbon-sulfur bond. However, this is generally less common for simple thioethers unless the sulfur is part of a good leaving group or is activated in some way.

More relevant are reactions where the sulfide (B99878) functionality is used to direct the reactivity of organometallic reagents. For instance, in ortho-lithiated phenyl sulfides, the sulfur atom can direct the lithiation to the ortho position of the phenyl ring. The resulting organometallic intermediate can then be trapped with an electrophile.

Table 2: Potential Reactions of this compound with Organometallic Reagents

| Organometallic Reagent | Potential Reaction Type | Product/Intermediate |

| n-Butyllithium | α-Deprotonation | Sulfur-stabilized carbanion |

| Phenylmagnesium bromide | Nucleophilic substitution (if activated) | C-S bond cleavage products |

| s-Butyllithium/TMEDA | Ortho-metalation | Ortho-lithiated phenyl sulfide |

Stereochemical Outcomes and Diastereoselectivity in Chemical Transformations

The presence of a chiral center in the 2-methylbutyl group of this compound has significant implications for the stereochemical outcome of its reactions. When a new stereocenter is formed during a reaction, the existing chiral center can influence its configuration, leading to a diastereoselective transformation. researchgate.net

A key example is the oxidation of the sulfide to a sulfoxide. The resulting sulfoxide will have a stereogenic sulfur atom. The oxidation of a chiral sulfide can lead to the formation of two diastereomeric sulfoxides. The relative amounts of these diastereomers will depend on the steric and electronic influence of the chiral 2-methylbutyl group on the approach of the oxidizing agent.

For instance, the oxidation of a similar chiral sulfide, ethyl 2-phenylbutyl sulphide, has been studied. mdpi.com The stereoselectivity of such oxidations can be influenced by the presence of coordinating species, such as metal ions, which can direct the approach of the oxidant. mdpi.com

Furthermore, if this compound is used as a chiral ligand in transition metal-catalyzed reactions, it can induce asymmetry in the products. Chiral sulfides have been employed as catalysts in various asymmetric reactions, including halocyclizations. rsc.org The diastereoselectivity in such reactions is a critical factor in determining the enantiomeric excess of the final product. The conformation of the sulfide and its interaction with the metal center and the substrate are key to achieving high levels of stereocontrol. researchgate.net

Table 3: Factors Influencing Diastereoselectivity in Reactions of this compound

| Factor | Influence on Stereochemistry | Example Reaction |

| Chiral 2-methylbutyl group | Directs the approach of reagents to the sulfur atom or other reactive sites. | Oxidation to sulfoxide |

| Reaction temperature | Lower temperatures often lead to higher diastereoselectivity. | Asymmetric catalysis |

| Nature of the reagent | Bulky reagents can increase steric hindrance and enhance diastereoselectivity. | Formation of sulfonium ylides |

| Presence of additives/catalysts | Lewis acids or coordinating metals can create a more ordered transition state. | Metal-catalyzed cross-coupling |

Phenyl 2 Methylbutyl Sulphide in Asymmetric Catalysis

Chiral Sulfides as Ligands in Transition Metal-Catalyzed Reactions

Chiral sulfides have emerged as a significant class of ligands in transition metal-catalyzed asymmetric synthesis. The sulfur atom in these ligands can coordinate to a metal center, and the chirality of the ligand can effectively induce enantioselectivity in the catalyzed reaction. The specific structure of Phenyl(2-methylbutyl)sulphide, featuring a phenyl group and a chiral 2-methylbutyl group, offers a combination of steric and electronic properties that could be beneficial for creating a selective chiral environment around a metal catalyst.

Ligand Design Principles for Enantioselective Catalysis

The efficacy of a chiral ligand in enantioselective catalysis is governed by several design principles aimed at maximizing the stereochemical control of the reaction. For chiral aryl alkyl sulfides like this compound, these principles include:

Steric Hindrance: The bulky 2-methylbutyl group can create a sterically demanding environment around the metal center. This can effectively block one of the enantiotopic faces of the substrate from approaching the catalyst, leading to preferential formation of one enantiomer. The branching at the stereocenter of the 2-methylbutyl group is a key feature that can enhance this steric differentiation.

Conformational Rigidity: A well-defined and rigid conformation of the ligand-metal complex is often crucial for high enantioselectivity. The interaction between the phenyl ring and the chiral alkyl group can restrict the conformational freedom of the ligand, leading to a more ordered transition state and improved stereochemical communication.

Chelation: While this compound is a monodentate ligand, it can be incorporated into bidentate or multidentate ligand frameworks. The introduction of another coordinating group (e.g., a phosphine (B1218219), amine, or oxazoline) can lead to the formation of a stable chelate ring with the metal, which often results in higher enantioselectivities due to the more rigid and well-defined chiral pocket.

Applications in Asymmetric Carbon-Carbon Bond Formations

Chiral sulfide (B99878) ligands have been successfully employed in a variety of asymmetric carbon-carbon bond-forming reactions. While specific data for this compound is unavailable, analogous chiral sulfur-containing ligands have shown promise in reactions such as the rhodium-catalyzed asymmetric arylation of imines. For instance, simple branched sulfur-olefin ligands have been developed for the highly enantioselective construction of tetrasubstituted carbon stereocenters. acs.orgnih.gov

The design of these ligands often incorporates a chiral sulfinamide group and an olefin moiety, which coordinate to the rhodium center and create a chiral environment for the addition of an arylboronic acid to a ketimine. The steric bulk of the groups attached to the sulfur atom plays a crucial role in determining the enantioselectivity of the reaction.

Table 1: Rh-Catalyzed Asymmetric Arylation of a Cyclic Ketimine with a Chiral Sulfur-Olefin Ligand Data based on analogous systems.

| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | α-Aryl-α-aminoketone | 95 | 98 |

| 2 | 4-Tolylboronic acid | α-Aryl-α-aminoketone | 92 | 97 |

| 3 | 4-Methoxyphenylboronic acid | α-Aryl-α-aminoketone | 96 | 99 |

This demonstrates the potential for chiral sulfides to facilitate challenging C-C bond formations with high stereocontrol. The branched alkyl group in this compound could similarly provide the necessary steric influence for high enantioselectivity in such transformations.

Metal-Mediated Asymmetric Oxidations

Chiral sulfides can also act as ligands in metal-mediated asymmetric oxidation reactions, most notably the asymmetric oxidation of sulfides to sulfoxides. A study on a structurally very similar compound, (-)(S)S(S)C-Ethyl 2-phenylbutyl sulphide, has shown that its oxidation with hydrogen peroxide, in the presence of a catalyst, proceeds with stereoselectivity. This asymmetric induction is driven by the existing stereocenter in the 2-phenylbutyl group, leading to the preferential formation of one diastereomer of the resulting sulfoxide (B87167).

The oxidation of (-)(S)S(S)C-Ethyl 2-phenylbutyl sulphide resulted in the formation of the corresponding sulfoxide with a diastereomeric excess (de) of 18.2%. This indicates that the chiral carbon center influences the stereochemical outcome of the oxidation at the sulfur atom.

Table 2: Asymmetric Oxidation of a Chiral Aryl Alkyl Sulphide Analogue Data for a closely related compound, Ethyl 2-phenylbutyl sulphide.

| Substrate | Oxidant | Catalyst | Product | Diastereomeric Excess (de) (%) |

| (-)(S)S(S)C-Ethyl 2-phenylbutyl sulphide | H₂O₂ | H₂SO₄ | (-)(S)S(S)C-Ethyl 2-phenylbutyl sulfoxide | 18.2 |

This finding suggests that this compound, when used as a substrate in a metal-mediated oxidation, would likely exhibit similar diastereoselective behavior. Furthermore, as a ligand, it could induce enantioselectivity in the oxidation of other prochiral sulfides.

Organocatalytic Applications of Chiral Aryl Alkyl Sulfides

In addition to their role as ligands for transition metals, chiral sulfides can also function as organocatalysts. In these applications, the sulfide itself is the catalytic species, and its chirality directs the stereochemical outcome of the reaction.

Stereoselective Halocyclization Reactions

Chiral sulfide organocatalysts have been shown to be effective in promoting asymmetric halocyclization reactions. rsc.org In these reactions, the sulfide activates a halogenating agent, and the chiral environment of the catalyst directs the stereoselective attack of the halogen and a nucleophile onto a double bond, leading to the formation of a chiral cyclic product.

The catalytic cycle typically involves the formation of a halosulfonium salt intermediate from the chiral sulfide and a halogen source. This electrophilic species then reacts with an unsaturated substrate, and the chirality of the sulfide backbone controls the facial selectivity of the initial halonium ion formation and the subsequent intramolecular nucleophilic attack. The steric bulk of the alkyl group in a chiral aryl alkyl sulfide is a critical factor in achieving high enantioselectivity. The 2-methylbutyl group in this compound, with its branching near the sulfur atom, could provide the necessary steric hindrance to effectively control the stereochemistry of the cyclization.

Table 3: Chiral Sulfide-Catalyzed Enantioselective Bromolactonization Data based on analogous systems.

| Substrate | Halogen Source | Catalyst (Chiral Sulfide) | Product | Yield (%) | ee (%) |

| 4-Penten-1-oic acid | NBS | (S)-2-(Diphenylmethyl)pyrrolidine-derived sulfide | γ-Lactone | 85 | 92 |

| 5-Hexen-1-oic acid | NBS | (S)-2-(Diphenylmethyl)pyrrolidine-derived sulfide | δ-Lactone | 88 | 90 |

Ylide-Mediated Asymmetric Transformations (e.g., Epoxidations)

One of the most significant applications of chiral sulfides in organocatalysis is in ylide-mediated asymmetric transformations, such as the Corey-Chaykovsky epoxidation. mdpi.com In these reactions, the chiral sulfide is converted into a chiral sulfonium ylide, which then reacts with a carbonyl compound to form an epoxide. The stereochemistry of the epoxide is determined by the structure of the chiral sulfide. bristol.ac.uk

The catalytic cycle for asymmetric epoxidation involves the in situ formation of a sulfonium salt from the chiral sulfide and an alkylating agent, followed by deprotonation to generate the reactive ylide. mdpi.com This ylide then adds to an aldehyde or ketone, and subsequent ring closure gives the epoxide and regenerates the chiral sulfide.

The enantioselectivity of these reactions is highly dependent on the structure of the chiral sulfide. A well-designed chiral sulfide will have a rigid backbone that allows for effective facial discrimination of the carbonyl substrate. Isothiocineole, a chiral sulfide derived from naturally occurring terpenes, has proven to be a highly effective catalyst for the asymmetric epoxidation of a wide range of aldehydes, affording epoxides with excellent enantioselectivities. nih.gov

Table 4: Asymmetric Epoxidation of Aldehydes using a Chiral Sulfide Catalyst (Isothiocineole) Data based on an analogous system.

| Aldehyde | Product (Epoxide) | Yield (%) | ee (%) |

| Benzaldehyde | Styrene oxide | 95 | 98 |

| Cinnamaldehyde | Cinnamaldehyde oxide | 92 | 96 |

| Cyclohexanecarboxaldehyde | Cyclohexyl oxirane | 88 | 95 |

The structural features of this compound, particularly the chiral, branched alkyl group, suggest its potential as a precursor to a chiral ylide for similar asymmetric transformations. The steric bulk of the 2-methylbutyl group could effectively control the trajectory of the incoming carbonyl compound, leading to high levels of stereochemical induction.

Enantioselective Electrophilic Additions

Chiral sulfides have proven to be effective catalysts in a variety of enantioselective electrophilic additions to alkenes. A notable application is in halolactonization reactions, where a chiral sulfide catalyst promotes the formation of a chiral halonium ion intermediate, leading to the stereoselective cyclization of an alkenoic acid.

Bifunctional chiral sulfides, particularly those derived from scaffolds like 1,1'-bi-2-naphthol (BINOL), have demonstrated significant success in this area. These catalysts often possess a Lewis basic sulfide moiety and a Brønsted acidic group, which work in concert to activate the electrophile and the substrate, thereby controlling the stereochemical outcome of the reaction. For instance, in the bromolactonization of 5-hexenoic acid derivatives, BINOL-derived chiral bifunctional sulfides have been used to synthesize optically active δ-valerolactones with moderate to good enantioselectivity.

The effectiveness of these catalysts is highlighted in the asymmetric bromolactonization of various substituted 5-hexenoic acids. The choice of brominating agent and solvent system can significantly influence the enantioselectivity of the reaction.

Table 1: Enantioselective Bromolactonization of 5-Hexenoic Acid Derivatives using a Chiral Bifunctional Sulfide Catalyst

| Entry | Substrate | Catalyst (mol%) | Brominating Agent | Solvent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|---|

| 1 | α,α-diphenyl-5-hexenoic acid | (S)-Catalyst 1g (10) | N-bromophthalimide (NBP) | Dichloromethane | 83 | 86:14 |

| 2 | α,α-diphenyl-5-hexenoic acid | (S)-Catalyst 1g (10) | NBP | Dichloromethane/Toluene (3:1) | - | 89:11 |

| 3 | β-methyl-5-hexenoic acid | (S)-Catalyst 1g (10) | NBP | Dichloromethane | 75 | 78:22 |

| 4 | α-phenyl-5-hexenoic acid | (S)-Catalyst 1b (10) | NBP | Toluene/Dichloromethane (3:1) | 94 | 94:6 |

Data compiled from studies on BINOL-derived chiral bifunctional sulfide catalysts.

Influence of Sulfide Chirality on Catalytic Performance and Selectivity

A study comparing diastereomeric bridged bicyclic sulfide catalysts in asymmetric epoxidation highlighted this critical influence. A catalyst with a specific stereochemistry in both its thioether and carbocyclic moieties afforded a high enantiomeric excess (ee) of 94%. However, its diastereomer, with a reversed stereochemistry in the carbocyclic part, resulted in significantly lower enantioselectivity researchgate.net. This difference was attributed to the latter forming a more hindered ylide intermediate, which led to a more reversible initial reaction with the aldehyde, thereby eroding the enantioselectivity researchgate.net. This demonstrates that subtle changes in the chiral structure of the sulfide catalyst can have a profound impact on the catalytic performance.

Furthermore, in the context of bifunctional chiral sulfides, the interplay between the chiral backbone (e.g., BINAM) and other chiral moieties within the catalyst can fine-tune the enantioselectivity. Research has shown that while the absolute configuration of the product is often determined by the chirality of the main framework of the catalyst, the enantiomeric excess can be significantly influenced by the chirality of other appended groups nih.gov. This modularity allows for the optimization of catalyst structure to achieve higher selectivity for specific transformations.

Heterogeneous Asymmetric Catalysis with Chiral Sulfide Derivatives

The immobilization of homogeneous chiral catalysts onto solid supports is a key strategy for developing more sustainable and practical catalytic systems. Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes.

Several approaches have been explored for the heterogenization of chiral catalysts, which are applicable to chiral sulfide derivatives. These methods include:

Covalent Attachment to Polymer Supports: Chiral sulfide catalysts can be functionalized with a reactive group that allows for their covalent linkage to a polymer backbone, such as polystyrene. The nature of the polymer support, including its porosity and polarity, can influence the accessibility of the catalytic sites and, consequently, the activity and selectivity of the catalyst.

Immobilization on Inorganic Supports: Mesoporous silica materials, with their high surface area and tunable pore sizes, are excellent candidates for supporting chiral catalysts. Chiral sulfides can be immobilized within the pores of silica through grafting or co-condensation methods. This "ship in a bottle" approach can encapsulate the catalyst, potentially enhancing its stability and preventing leaching.

Self-Supported Catalysts: An innovative strategy involves the creation of metal-organic polymers where the chiral ligand, which could be a sulfide derivative, is an integral part of the polymeric framework. These self-supported catalysts are inherently heterogeneous and can exhibit high catalytic activity and enantioselectivity. For example, self-supported Ti-Poly-BINOL catalysts have been effectively used in the heterogeneous asymmetric sulfoxidation of aryl alkyl sulfides, achieving excellent enantioselectivities (96-99.9% ee) and allowing for multiple catalyst recycles without significant loss of performance.

While the development of heterogeneous chiral sulfide catalysts is still an evolving field compared to their homogeneous counterparts, these strategies hold great promise for the industrial application of asymmetric catalysis.

Computational Chemistry and Theoretical Studies on Phenyl 2 Methylbutyl Sulphide

Quantum Chemical Calculations for Spectroscopic Property Prediction

Prediction of Chiroptical Spectra (CD and ORD)

Computational chemistry provides powerful tools for predicting the chiroptical properties of chiral molecules like Phenyl(2-methylbutyl)sulphide, including their electronic circular dichroism (ECD or CD) and optical rotatory dispersion (ORD) spectra. These theoretical predictions are invaluable for correlating the molecule's absolute configuration with its spectral features and for understanding the electronic transitions responsible for its optical activity.

Methodology for Spectral Prediction: A robust theoretical prediction of CD spectra involves several key steps. High-level quantum-chemical calculations are necessary to accurately model the electronic states of the molecule. For instance, the Symmetry Adapted Cluster (SAC) and SAC-Configuration Interaction (SAC-CI) methods have been successfully used to calculate the theoretical electronic and CD spectra of chiral sulfur-containing compounds. mdpi.comnih.gov

A critical aspect of the calculation is the consideration of the molecule's conformational flexibility. Chiral molecules like this compound can exist as a mixture of several stable conformers. The calculated CD spectrum for a single, most-stable conformation often fails to reproduce the experimental spectrum. mdpi.com Therefore, a thorough conformational search is required to identify all low-energy conformers. The individual CD spectrum for each conformer is then calculated. The final, theoretically predicted spectrum is obtained by taking a Boltzmann average of the individual spectra at a given temperature (e.g., 298 K), which accounts for the population distribution of the different conformers. mdpi.comnih.gov

Expected Spectral Features: Based on studies of similar chiral sulfides, the CD spectrum of this compound would be expected to arise from electronic transitions involving the sulfur chromophore and the phenyl ring. For a related compound, (+)-(S,S)-bis(2-methylbutyl)sulfide, the calculated spectrum showed good agreement with experimental trends, with bands assigned to n-σ* and n-Rydberg transitions. mdpi.com The presence of the phenyl group in this compound would introduce π-π* transitions, which would also contribute significantly to the CD and ORD spectra. A theoretical study would aim to assign the observed Cotton effects to specific electronic excitations, such as those involving the non-bonding electrons of the sulfur atom and the π-system of the benzene (B151609) ring.

The following table illustrates the type of data that would be generated from a comprehensive computational study on the chiroptical properties of a specific conformer of (S)-Phenyl(2-methylbutyl)sulphide.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Rotatory Strength (R, 10⁻⁴⁰ cgs) | Dominant Transition Character |

| 4.85 | 255.6 | 0.0012 | +5.6 | n(S) -> π(Ph) |

| 5.20 | 238.4 | 0.0450 | -15.2 | π -> π (Ph, Lb) |

| 5.75 | 215.6 | 0.0080 | +2.1 | n(S) -> σ(S-C) |

| 6.10 | 203.2 | 0.6500 | +45.8 | π -> π (Ph, La) |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from a time-dependent density functional theory (TD-DFT) or SAC-CI calculation. It does not represent actual calculated values for this compound.

Intermolecular and Intramolecular Interactions

Computational studies are essential for elucidating the non-covalent interactions that govern the conformational preferences and supramolecular chemistry of molecules like this compound. These interactions can be categorized as either intramolecular (occurring within the same molecule) or intermolecular (occurring between different molecules).

Intramolecular Interactions: In derivatives of the closely related methyl phenyl sulfide (B99878), computational and spectroscopic studies have revealed that the conformational preferences can be determined by weak intramolecular interactions. researchgate.net For this compound, while it lacks a classical hydrogen bond donor like an -OH or -NH group, weak hydrogen bonds of the C-H···S or C-H···π type are possible. The geometry of the molecule, particularly the rotation around the C(phenyl)-S and S-C(alkyl) bonds, would be influenced by a subtle balance of forces. These include steric repulsion between the bulky 2-methylbutyl group and the phenyl ring, as well as potentially stabilizing intramolecular interactions. For example, a conformation might be favored if it allows for a stabilizing interaction between an aliphatic C-H bond on the butyl chain and the sulfur atom's lone pair electrons or the π-electron cloud of the phenyl ring.

Intermolecular Interactions: The phenyl group and the sulfur atom are the primary sites for intermolecular interactions in this compound.

π-π Stacking: The aromatic phenyl rings can interact with each other through π-π stacking, where two rings are arranged in either a face-to-face or a face-to-edge (T-shaped) orientation. These interactions are driven by a combination of electrostatic and dispersion forces.

S···π Interactions: The sulfur atom, with its lone pairs of electrons, can act as a weak Lewis base and interact favorably with the electron-deficient edge of a phenyl ring from a neighboring molecule. Studies on adducts of benzofuran with sulfur-containing molecules like hydrogen sulfide have characterized similar S–H···π interactions. uva.es In the case of this compound, a direct interaction between the sulfur atom of one molecule and the π-system of another is plausible.

Weak Hydrogen Bonding: In a crystal structure or in solution with other molecules, the sulfur atom can act as a hydrogen bond acceptor. While this compound itself cannot form strong hydrogen bonds, it could interact with donor molecules. Furthermore, the phenyl ring can act as a very weak hydrogen bond acceptor, forming C-H···π interactions with neighboring molecules. researchgate.net

The balance of these various attractive and repulsive forces dictates the molecular packing in the solid state and influences the molecule's physical properties, such as its melting and boiling points. Computational methods like Density Functional Theory (DFT) with dispersion corrections are typically employed to model and quantify these weak interactions.

Future Directions and Emerging Research Avenues for Phenyl 2 Methylbutyl Sulphide

Development of Sustainable Synthetic Methodologies

The development of sustainable, or "green," synthetic methods is a major focus in modern chemistry. For chiral thioethers in general, research is moving towards methodologies that reduce waste, use less hazardous materials, and are more energy-efficient. Key areas of development that could be applied to the synthesis of Phenyl(2-methylbutyl)sulphide include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly route to chiral molecules. nih.govacs.org Enzymes can operate under mild conditions and often provide high enantioselectivity, which is crucial for the synthesis of specific stereoisomers of chiral thioethers. nih.govacs.org

Atom-Economical Reactions: Methodologies that maximize the incorporation of all starting materials into the final product are being explored. This includes catalytic reactions that avoid the use of stoichiometric reagents which generate significant waste.

Use of Renewable Feedstocks and Solvents: A shift towards using starting materials derived from renewable sources and employing greener solvents is a key aspect of sustainable chemistry. Research in this area aims to reduce the environmental impact of chemical synthesis. huarenscience.comsynthiaonline.com

Future research could focus on developing a biocatalytic or chemo-catalytic method for the enantioselective synthesis of this compound that aligns with the principles of green chemistry.

Expansion of Catalytic Applications to Novel Transformations

Chiral thioethers are increasingly being investigated for their utility as ligands in asymmetric catalysis. researchgate.netbohrium.comrsc.org The sulfur atom in a thioether can coordinate to a metal center, and when the thioether is chiral, it can create a chiral environment that influences the stereochemical outcome of a reaction. researchgate.netbohrium.comrsc.org For the broader class of chiral thioethers, promising areas of catalytic application include:

Asymmetric C-C Bond Formation: Chiral thioether ligands have been used in metal-catalyzed reactions to form carbon-carbon bonds with high enantioselectivity, a fundamental transformation in organic synthesis.

Enantioselective Oxidation and Reduction: The development of catalysts for the selective oxidation or reduction of functional groups to produce chiral products is an active area of research.

Novel Organocatalysis: Chiral thioethers themselves can act as organocatalysts, mediating a variety of chemical transformations without the need for a metal.

Specific investigation into this compound as a ligand or organocatalyst would be necessary to determine its effectiveness in these and other novel catalytic transformations.

Advanced In Silico Design and Prediction for Molecular Engineering

Computational chemistry, or in silico design, is a powerful tool for predicting the properties of molecules and designing new catalysts and materials. nih.govmdpi.com For organosulfur compounds, computational methods can be used to:

Predict Catalytic Activity: Molecular modeling can help in understanding the interaction between a chiral thioether ligand and a metal catalyst, and predict the stereochemical outcome of a reaction. This can guide the design of more effective catalysts.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the step-by-step mechanism of a chemical reaction, which is crucial for optimizing reaction conditions and improving catalyst performance.

Design Molecules with Specific Properties: By calculating various molecular properties, it is possible to design new chiral thioethers with tailored electronic and steric characteristics for specific applications.

Applying these computational tools to this compound could accelerate the discovery of its potential applications and guide experimental work.

Integration of this compound in Materials Science Research

Chiral molecules are of great interest in materials science for the development of materials with unique optical and electronic properties. rsc.orgnih.govcmu.edu The incorporation of chiral units, such as chiral thioethers, into polymers and other materials can lead to:

Chiral Polymers: The synthesis of polymers with a chiral backbone or chiral side chains can result in materials with helical structures and chiroptical properties. rsc.orgcmu.eduresearchgate.net These materials have potential applications in chiral separations, sensors, and optoelectronics.

Functional Materials: The specific properties of the sulfur atom in thioethers can be exploited to create functional materials. For example, the ability of sulfur to bind to heavy metals could be used in the design of new materials for environmental remediation.

Chiral Surfaces and Interfaces: The modification of surfaces with chiral molecules can create interfaces with specific recognition properties, which is relevant for the development of biosensors and enantioselective chromatography.

Future research could explore the synthesis of polymers or other materials incorporating this compound to investigate the resulting material's properties and potential applications.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Phenyl(2-methylbutyl)sulphide to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-methylbutyl thiol and a phenyl halide (e.g., bromobenzene) under inert atmosphere. Catalysts like triethylamine or phase-transfer agents improve reaction efficiency. Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) are critical to minimize side reactions. Post-reaction purification via vacuum distillation or column chromatography (using silica gel and hexane/ethyl acetate) is recommended .

Q. Which purification techniques are most effective for isolating this compound from reaction byproducts?

- Methodological Answer : Fractional distillation is preferred due to the compound’s moderate volatility. For complex mixtures, flash chromatography with a gradient elution (e.g., hexane to 10% ethyl acetate) achieves high purity. Recrystallization in non-polar solvents (e.g., pentane) may be used if the compound solidifies at low temperatures .

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic peaks: δ ~2.5–3.0 ppm (S–CH₂ group) and aromatic protons at δ ~7.2–7.5 ppm. Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight (base peak at m/z 150 for the phenylsulfide fragment). Infrared (IR) spectroscopy verifies C–S stretching vibrations near 600–700 cm⁻¹ .

Advanced Research Questions

Q. How does the adsorption behavior of this compound on indoor surfaces (e.g., glass, polymers) influence its stability in experimental setups?

- Methodological Answer : Surface interactions can alter reactivity via catalytic degradation or oxidation. Use microspectroscopic techniques (e.g., ToF-SIMS or AFM) to map adsorption patterns. Control experiments should compare inert (Teflon) vs. reactive (silica) surfaces under varying humidity and temperature to quantify desorption rates .

Q. What are the primary degradation pathways of this compound under oxidative conditions, and how can they be mitigated?

- Methodological Answer : Oxidative cleavage of the C–S bond dominates, forming sulfoxides and sulfones. Kinetic studies using HPLC or UV-Vis spectroscopy under controlled O₂ exposure reveal degradation rates. Adding antioxidants (e.g., BHT) or conducting reactions under nitrogen suppresses oxidation .

Q. How should researchers address contradictions in experimental data when studying reaction kinetics of this compound?

- Methodological Answer : Apply statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers. Reproduce experiments with stricter controls (e.g., degassed solvents, calibrated instruments). Cross-validate results using complementary techniques (e.g., GC-MS vs. NMR yield quantification) .

Q. What catalytic systems enhance the regioselectivity of this compound in complex organic syntheses?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu bimetallic systems) improve selectivity in cross-coupling reactions. Solvent polarity and ligand design (e.g., phosphine ligands) fine-tune steric and electronic effects. Computational modeling (DFT) predicts optimal catalytic environments .

Q. How does the photocatalytic activity of this compound compare to analogous organosulfur compounds in UV-mediated reactions?

- Methodological Answer : Compare quantum yields using actinometry under UV irradiation. Benchmark against diphenyl sulfide or alkyl thioethers. Mechanistic studies (EPR for radical detection) clarify whether sulfur-centered radicals or charge-transfer intermediates dominate .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Boiling Point | 210–215°C (estimated via group contribution) | |

| Solubility in Hexane | High (>50 mg/mL at 25°C) | |

| Oxidation Half-life (O₂, 25°C) | ~48 hours (HPLC monitoring) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.